

# Spectroscopic Validation of Synthesized 1-Iodoeicosane: A Comparative Guide

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## Compound of Interest

Compound Name: *Eicosane, 1-iodo-*

Cat. No.: *B15351159*

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This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1-iodoeicosane against its common precursor, 1-eicosanol. The successful substitution of the hydroxyl group with iodine is validated through a detailed analysis of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of long-chain alkyl halides.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and experimental spectroscopic data for 1-iodoeicosane and 1-eicosanol.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Assignment	1-Eicosanol Chemical Shift ( $\delta$ , ppm)	Expected 1-Iodoeicosane Chemical Shift ( $\delta$ , ppm)	Key Differences
$\text{CH}_3-(\text{CH}_2)_{18}-\text{CH}_2-\text{OH/I}$	3.64 (t, 2H)	$\sim 3.19$ (t, 2H)	Significant upfield shift of the protons on the carbon bonded to the heteroatom, confirming the substitution of -OH with the less electronegative -I.
$\text{CH}_3-(\text{CH}_2)_{17}-\text{CH}_2-\text{CH}_2-\text{OH/I}$	1.56 (quint, 2H)	$\sim 1.82$ (quint, 2H)	Downfield shift of the adjacent methylene protons due to the influence of the iodine atom.
$\text{CH}_3-(\text{CH}_2)_{17}-\text{CH}_2-$	1.25 (br s, 34H)	1.25 (br s, 34H)	The bulk of the methylene chain protons remain largely unaffected.
$\text{CH}_3-$	0.88 (t, 3H)	0.88 (t, 3H)	The terminal methyl group protons are unaffected by the substitution at the other end of the long alkyl chain.

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Assignment	1-Eicosanol Chemical Shift ( $\delta$ , ppm)	Expected 1-Iodoeicosane Chemical Shift ( $\delta$ , ppm)	Key Differences
$\text{CH}_3\text{-(CH}_2\text{)}_{18}\text{-CH}_2\text{-OH/I}$	63.1	$\sim 9.2$	A dramatic upfield shift of the carbon directly attached to the heteroatom, providing strong evidence for the presence of the C-I bond. <a href="#">[1]</a>
$\text{CH}_3\text{-(CH}_2\text{)}_{17}\text{-CH}_2\text{-CH}_2\text{-OH/I}$	32.8	$\sim 33.5$	A slight downfield shift of the adjacent carbon.
Bulk $\text{-(CH}_2\text{)-}$ Chain	22.7 - 31.9	22.7 - 31.9	The chemical shifts of the central methylene carbons are minimally affected.
$\text{CH}_3\text{-}$	14.1	14.1	The terminal methyl carbon remains unchanged.

Table 3: IR Spectroscopy Data (ATR)

Functional Group	1-Eicosanol Absorption (cm <sup>-1</sup> )	Expected 1-Iodoeicosane Absorption (cm <sup>-1</sup> )	Key Differences
O-H Stretch	~3330 (broad)	Absent	The disappearance of the broad O-H stretching band is a primary indicator of the successful conversion of the alcohol to the alkyl iodide. <a href="#">[2]</a>
C-H Stretch	2916, 2848	2916, 2848	The characteristic alkane C-H stretching vibrations remain present in the product. <a href="#">[3]</a> <a href="#">[4]</a>
C-O Stretch	~1060	Absent	The C-O stretching vibration is absent in the final product.
C-I Stretch	Absent	~500-600	The appearance of a new band in the far-infrared region is indicative of the C-I bond, although it can sometimes be weak or difficult to observe.

Table 4: Mass Spectrometry Data (EI)

Ion	1-Eicosanol (m/z)	Expected 1-Iodoeicosane (m/z)	Key Differences
Molecular Ion [M] <sup>+</sup>	298.5	408.4	The molecular ion peak shifts to a higher m/z value, consistent with the replacement of a hydroxyl group (17 g/mol ) with an iodine atom (127 g/mol ). <sup>[5][6]</sup>
[M-H <sub>2</sub> O] <sup>+</sup>	280.5	Absent	The characteristic loss of water from the alcohol precursor is not observed in the 1-iodoeicosane spectrum.
[M-I] <sup>+</sup>	Absent	281.4	A prominent fragment corresponding to the loss of the iodine radical is expected, resulting in the eicosyl cation.
I <sup>+</sup>	Absent	127	The presence of a peak at m/z 127 corresponding to the iodine cation is a clear indicator of an iodo-compound. <sup>[7]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte (1-iodoeicosane or 1-eicosanol) was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).<sup>[1][7][8]</sup>
- $^1\text{H}$  NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of  $45^\circ$ , a relaxation delay of 2 seconds, and 16 scans.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a pulse angle of  $30^\circ$ , a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Acquisition: The spectrum was recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
- Data Processing: The resulting spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

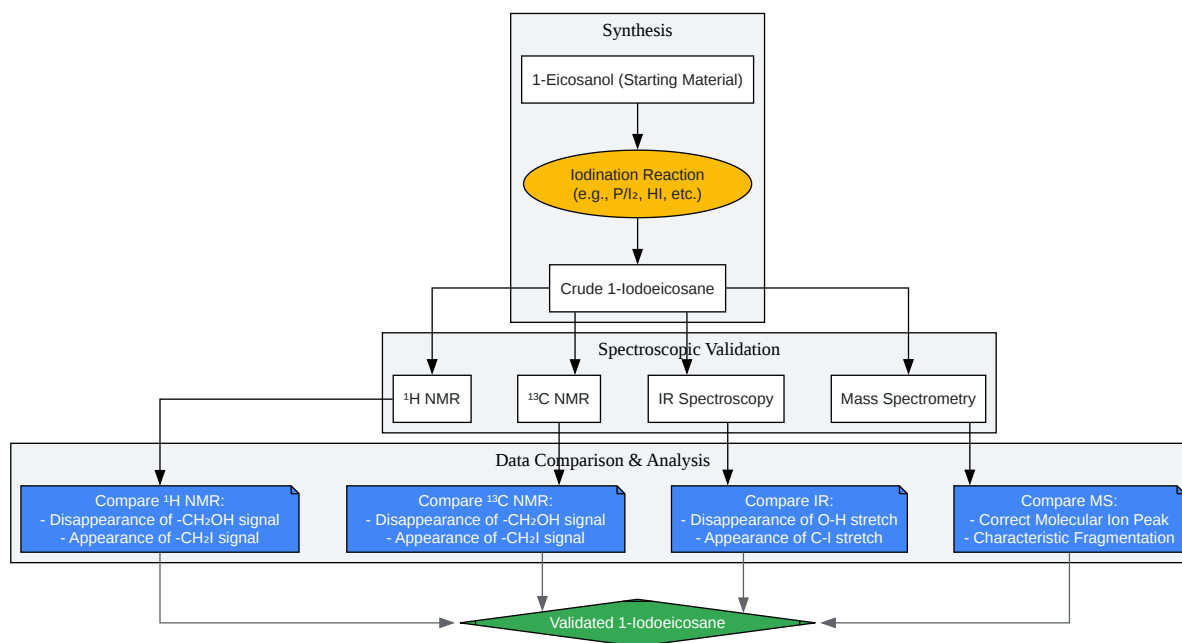
#### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: The sample was introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: The sample was ionized using a 70 eV electron beam.[\[9\]](#)
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.
- Data Interpretation: The relative abundance of each ion was plotted against its  $m/z$  value. The base peak is the most abundant ion and is assigned a relative intensity of 100%.[\[5\]](#)

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized 1-iodoeicosane.



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Caption: Workflow for the synthesis and spectroscopic validation of 1-iodoeicosane.

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## References

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